molecular formula C4H8Cl2O2 B3029618 1,4-Dichlorobutane-2,3-diol CAS No. 7268-35-1

1,4-Dichlorobutane-2,3-diol

Cat. No. B3029618
CAS RN: 7268-35-1
M. Wt: 159.01 g/mol
InChI Key: SAUBRJOIKMVSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichlorobutane-2,3-diol is a chemical compound used in various industrial applications, including as a raw material for drugs, pesticides, fragrances, and chemical fibers, and as a solvent. Its toxicity and environmental impact have been a subject of study due to its widespread use .

Synthesis Analysis

The synthesis of compounds related to 1,4-dichlorobutane-2,3-diol involves various chemical reactions. For instance, 1,4-dichlorobut-2-yne can be converted to different substituted buta-1,3-dienes through reactions with organoboranes, followed by treatment with methyllithium . Another study explored the direct synthesis of 1,1-dichlorosilacyclopentane from 1,4-dichlorobutane, indicating the versatility of dichlorobutane derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds similar to 1,4-dichlorobutane-2,3-diol can be quite complex. For example, the crystal structure of a photodimer of 4'-chloro-4-styrylpyridine, which includes a cyclobutane ring, was determined using single-crystal diffractometry, revealing a puckered conformation of the cyclobutane ring . This suggests that the molecular structure of 1,4-dichlorobutane-2,3-diol could also exhibit interesting conformational characteristics.

Chemical Reactions Analysis

Chemical reactions involving dichlorobutane derivatives can lead to various products. For example, the reaction of 1,4-dichlorobut-2-yne with di-sec-alkylborane results in stereospecific formation of dichlorobutenylboranes, which upon further reaction can yield substituted buta-1,3-dienes . Additionally, the behavior of 1,4-dichlorobutane in direct synthesis was investigated, leading to the main product of 1,1-dichlorosilacyclopentane, which can further react with various reagents like sulfuryl chloride and allylmagnesium bromide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dichlorobutane-2,3-diol have been studied to assess its hazard potential. Genotoxicity tests indicated that 1,4-dichlorobutane is negative in the Ames test, positive in the in vitro chromosomal aberrations test with metabolic activation, and negative in the in vivo mouse bone-marrow micronucleus test . Vibrational analysis of dichlorobutane derivatives has been conducted using infrared and Raman spectroscopy, which helps in understanding the conformational behavior of these compounds .

Scientific Research Applications

1. Chemical Reactivity and Isomerization

1,4-Dichlorobutane exhibits interesting reactivity patterns in chemical synthesis. For example, when treated with aluminum chloride, it can partially isomerize to a mixture of 1,2- and 1,3-dichlorobutane. This showcases its potential for use in various chemical synthesis processes where isomerization is a desired outcome (Billups, Kurtz, & Farmer, 1970).

2. Electrochemical Studies

1,4-Dichlorobutane has been used in electrochemical studies, specifically in ion-transfer voltammetry. This research helps in understanding the transfer of various cations and anions across different solvent interfaces, which is valuable in fields like analytical chemistry and material science (Katano, Tatsumi, & Senda, 2004).

3. Spectroscopy and Molecular Structure Analysis

Infrared and Raman spectroscopic studies of 1,4-dichlorobutane and its isomers have provided insights into the molecular structure and rotational isomerism of these compounds. Such studies are crucial for understanding the physical and chemical properties of molecules, which has implications in fields like material science and molecular physics (Crowder, 1979).

4. Radiolysis and Radiation Chemistry

Research on the radiolysis of 1,4-dichlorobutane in an oxygen-free atmosphere has provided insights into the stable products formed during gamma irradiation. This research is significant for understanding the effects of radiation on organic compounds, which has implications in areas like radiation chemistry and environmental science (Szymański, Mietańska, & Kowal, 1986).

5. Organic Synthesis and Chemical Transformations

1,4-Dichlorobutane is also studied in the context of organic synthesis. For example, its behavior in direct synthesis leading to compounds like 1,1-dichlorosilylcyclopentane has been investigated. This type of research contributes to the development of new synthetic methods and materials in organic and industrial chemistry (Petrov, Smetankina, & Nikishin, 1958).

Safety And Hazards

1,4-Dichlorobutane-2,3-diol is a hazardous compound. It is highly flammable and may be fatal if swallowed and enters airways . It is also harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1,4-dichlorobutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUBRJOIKMVSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CCl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870974
Record name 2,3-Butanediol, 1,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichlorobutane-2,3-diol

CAS RN

2419-73-0
Record name 1,4-Dichloro-2,3-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2419-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Butanediol, 1,4-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002419730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Butanediol, 1,4-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Butanediol, 1,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dichlorobutane-2,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dichlorobutane-2,3-diol
Reactant of Route 2
1,4-Dichlorobutane-2,3-diol
Reactant of Route 3
1,4-Dichlorobutane-2,3-diol
Reactant of Route 4
Reactant of Route 4
1,4-Dichlorobutane-2,3-diol
Reactant of Route 5
1,4-Dichlorobutane-2,3-diol
Reactant of Route 6
1,4-Dichlorobutane-2,3-diol

Citations

For This Compound
18
Citations
LN Owen - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… Tlie solid residue (7-5 g.) was recrystallised from a small amount of hot water to give cubes of meso-1 : 4-dichlorobutane-2 : 3-diol (5.5 g.), mp 127O. A portion (5 g.) of this was …
Number of citations: 15 pubs.rsc.org
RM Evans, LN Owen - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… l-Chlorobut-3-en-2-01 (11) with hypochlorous acid gave a product from which a small amount of meso-1 : 4-dichlorobutane-2 : 3-diol (VI) was isolated, its structure being confirmed by …
Number of citations: 9 pubs.rsc.org
WF Beech - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… 15", by treating an ethereal solution of 1 : 4-dichlorobutane-2 : 3-diol with solid potassium … , and with hydrogen chloride 1 : 4-dichlorobutane-2 : 3-diol was regenerated. Certain other …
Number of citations: 10 pubs.rsc.org
CC Lange, LP Wackett - Journal of bacteriology, 1997 - Am Soc Microbiol
Toluene dioxygenase from Pseudomonas putida F1 has been studied extensively with aromatic substrates. The present work examined the toluene dioxygenase-catalyzed oxidation of …
Number of citations: 48 journals.asm.org
W Takami, T Yoshida, H Nojiri, H Yamane… - The Journal of General …, 1999 - jstage.jst.go.jp
Materials and Methods Bacterial strains, plasmids, media, and culture conditions. E. coli JM109 (Yanish-Perron et al., 1985) was used as a host strain for all plasmids. E. coli JM109 was …
Number of citations: 6 www.jstage.jst.go.jp
AW Adams, EGE Hawkins, GF Oldham… - Journal of the Chemical …, 1959 - pubs.rsc.org
… Crystallisation from carbon tetrachloride-ethyl acetate gave the meso- 1 : 4-dichlorobutane-2 : 3diol (224.6 g.; mp 124-126"); recrystallisation from ethyl acetate raised the m. p. to 126129…
Number of citations: 8 pubs.rsc.org
E Tempesti, M Fornaroli, L Giuffre… - Journal of the …, 1983 - pubs.rsc.org
The ozonolysis of cis- or trans-CH2Cl·CHCH·CH2Cl (1) performed at –10 C in a participating solvent (CD3OD) has been found to lead to non-concerted formation of primary ozonides (9…
Number of citations: 2 pubs.rsc.org
JE McCormick, RS McElhinney - Journal of the Chemical Society …, 1972 - pubs.rsc.org
Both isomers of the title diols have been prepared by improved methods. The diacetates of the dithiandiols were readily oxidised to stable, crystalline thiolsulphinates, and with difficulty …
Number of citations: 1 pubs.rsc.org
JE McCormick, RS McElhinney - Journal of the Chemical Society …, 1976 - pubs.rsc.org
A number of 4-thiotetrose derivatives have been prepared by Pummerer rearrangement of esters of thiolan-3,4-diol 1-oxides. This synthesis illustrates the key step in a general scheme …
Number of citations: 17 pubs.rsc.org
N Yadav, F Seidi, D Crespy, V D'Elia - ChemSusChem, 2019 - Wiley Online Library
Given the large amount of anthropogenic CO 2 emissions, it is advantageous to use CO 2 as feedstock for the fabrication of everyday products, such as fuels and materials. An attractive …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.